Sensory Bitter Taste Detection and Recognition Thresholds of Pure Picrocrocin in Water
The detection and recognition thresholds of pure picrocrocin, the compound defining saffron bitterness, were quantified using a trained panel and the Ascending Forced Choice of Limits methodology. The detection threshold was 5.34 mg/L and the recognition threshold was 7.26 mg/L in water at ambient temperature [1]. No equivalent threshold data exist for safranal or crocin, as these compounds elicit aroma and color responses rather than bitter taste [2]. This provides a quantitative sensory benchmark for picrocrocin that is absent for any other saffron apocarotenoid.
| Evidence Dimension | Bitter taste detection and recognition thresholds in water |
|---|---|
| Target Compound Data | Detection threshold: 5.34 mg/L; Recognition threshold: 7.26 mg/L |
| Comparator Or Baseline | Safranal and crocin: no detectable bitter taste response (sensory domain is aroma and color, respectively) |
| Quantified Difference | Picrocrocin uniquely elicits bitter taste at defined thresholds; the comparators do not function as bitterants. |
| Conditions | Trained sensory panel; water as solvent; ambient temperature; Ascending Forced Choice of Limits (ASTM E-679) methodology. |
Why This Matters
This quantitative threshold serves as the only validated sensory specification for bitter taste in saffron quality control and product formulation, enabling precise bitterness calibration that cannot be achieved using safranal or crocin.
- [1] Chrysanthou, A., Pouliou, E., Kyriakoudi, A. and Tsimidou, M.Z. (2016), Sensory Threshold Studies of Picrocrocin, the Major Bitter Compound of Saffron. Journal of Food Science, 81: S189-S198. doi:10.1111/1750-3841.13152 View Source
- [2] Chemical Composition and Sensory Evaluation of Saffron (2021), Foods, 10(11):2604. doi:10.3390/foods10112604 View Source
